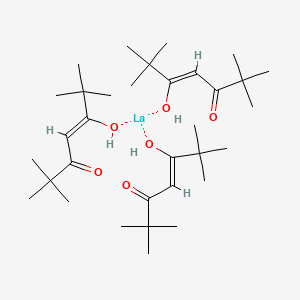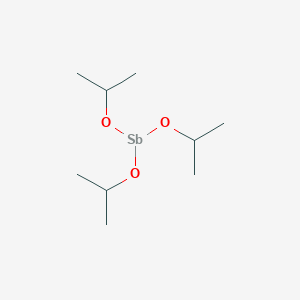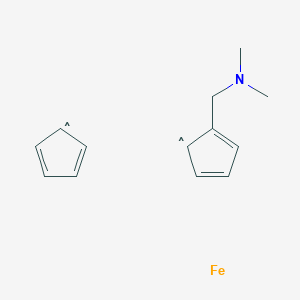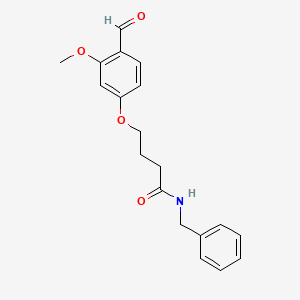![molecular formula C10H14N2O6 B12061121 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Methyluridine is a modified nucleoside with the chemical formula C10H14N2O6. It is a derivative of uridine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methoxy group. This modification imparts unique properties to the molecule, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: 3’-O-Methyluridine can be synthesized through several chemical routes. One common method involves the methylation of uridine at the 3’ hydroxyl group. This can be achieved using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-O-Methyluridine often involves large-scale methylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity 3’-O-Methyluridine .
化学反応の分析
Types of Reactions: 3’-O-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’-O-methyluridine-5’-aldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert 3’-O-Methyluridine to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 3’-O-Methyluridine-5’-aldehyde.
Reduction: 3’-O-Methyluridine alcohol.
Substitution: Various substituted uridine derivatives.
科学的研究の応用
3’-O-Methyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is utilized in studies of RNA methylation and its effects on gene expression and regulation.
Medicine: 3’-O-Methyluridine is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It serves as a precursor in the production of nucleic acid-based drugs and diagnostic tools
作用機序
The mechanism of action of 3’-O-Methyluridine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group at the 3’ position can influence the hydrogen bonding and base pairing properties of the nucleoside, leading to alterations in RNA structure and function. This can impact various molecular pathways, including those involved in protein synthesis and gene regulation .
類似化合物との比較
2’-O-Methyluridine: Similar to 3’-O-Methyluridine but with the methoxy group at the 2’ position.
5-Methyluridine: Contains a methyl group at the 5’ position of the uracil base.
2’-O-Methylcytidine: A cytidine analog with a methoxy group at the 2’ position.
Uniqueness: 3’-O-Methyluridine is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. This makes it particularly useful in studies of RNA methylation and its effects on cellular processes .
特性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
1-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16) |
InChIキー |
YKNATSNMFLEFRB-UHFFFAOYSA-N |
正規SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)



